![molecular formula C16H14Cl2O2 B14439050 Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- CAS No. 76733-76-1](/img/structure/B14439050.png)
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with dichloro and methoxy groups. Its molecular formula is C16H14Cl2O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation and chlorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the reaction. The product is then purified through distillation and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- undergoes various chemical reactions including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
4-(2,2-Dichloro-1-(4-methoxyphenyl)ethenyl)phenol: Shares a similar core structure but with variations in functional groups.
Uniqueness
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- is unique due to its specific combination of dichloro and methoxy substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
76733-76-1 | |
Molekularformel |
C16H14Cl2O2 |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
1-[2,2-dichloro-1-(2-methoxyphenyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H14Cl2O2/c1-19-12-9-7-11(8-10-12)15(16(17)18)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 |
InChI-Schlüssel |
LFRVQNDWMXWMEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.